molecular formula C12H12N2O4 B14648816 2,8-Dimethoxy-4-methyl-7-nitroquinoline CAS No. 50553-72-5

2,8-Dimethoxy-4-methyl-7-nitroquinoline

Cat. No.: B14648816
CAS No.: 50553-72-5
M. Wt: 248.23 g/mol
InChI Key: IQTUPFLBKIBOED-UHFFFAOYSA-N
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Description

2,8-Dimethoxy-4-methyl-7-nitroquinoline is a quinoline derivative known for its unique chemical structure and potential applications in various fields. The compound features a quinoline core substituted with methoxy groups at positions 2 and 8, a methyl group at position 4, and a nitro group at position 7. This combination of substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethoxy-4-methyl-7-nitroquinoline typically involves multi-step organic reactions. One common method includes the nitration of 2,8-dimethoxy-4-methylquinoline using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 7-position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethoxy-4-methyl-7-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2,8-Dimethoxy-4-methyl-7-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Dimethoxy-4-methyl-7-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activities .

Comparison with Similar Compounds

  • 2-Methyl-8-nitroquinoline
  • 4-Hydroxy-2-quinoline
  • 7-Methyl-8-nitroquinoline

Comparison: Compared to these similar compounds, 2,8-Dimethoxy-4-methyl-7-nitroquinoline is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and biological properties. The combination of these substituents can enhance the compound’s solubility, stability, and potential biological activities .

Properties

CAS No.

50553-72-5

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

2,8-dimethoxy-4-methyl-7-nitroquinoline

InChI

InChI=1S/C12H12N2O4/c1-7-6-10(17-2)13-11-8(7)4-5-9(14(15)16)12(11)18-3/h4-6H,1-3H3

InChI Key

IQTUPFLBKIBOED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2OC)[N+](=O)[O-])OC

Origin of Product

United States

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